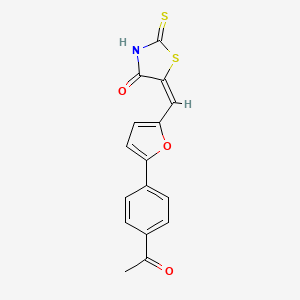

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

CAS No.:

Cat. No.: VC14623874

Molecular Formula: C16H11NO3S2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11NO3S2 |

|---|---|

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | (5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C16H11NO3S2/c1-9(18)10-2-4-11(5-3-10)13-7-6-12(20-13)8-14-15(19)17-16(21)22-14/h2-8H,1H3,(H,17,19,21)/b14-8+ |

| Standard InChI Key | BMDUKCMLAWNULI-RIYZIHGNSA-N |

| Isomeric SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3 |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound, with the IUPAC name (E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one, has a molecular formula of C₁₆H₁₁NO₃S₂ and a molecular weight of 329.4 g/mol . Its structure integrates three critical components:

-

A furan ring substituted at the 5-position with a 4-acetylphenyl group.

-

A thiazolidin-4-one core featuring a thiocarbonyl group at position 2.

-

A propan-2-yl substituent at position 3 of the thiazolidinone ring.

The conjugated system formed by the furan-thiazolidinone linkage enhances electronic delocalization, which may contribute to its bioactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁NO₃S₂ |

| Molecular Weight | 329.4 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Limited data; likely lipophilic |

| Melting Point | Undetermined |

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves multi-step protocols:

-

Vilsmeier-Haack Reaction: Used to form aldehyde intermediates from acetylated precursors.

-

Condensation: The aldehyde reacts with thiosemicarbazide or thioglycolic acid to assemble the thiazolidinone ring .

-

Ultrasound-Assisted Methods: Green chemistry approaches employing vanadyl sulfate (VOSO₄) under ultrasonic irradiation improve yields (82–92%) .

For example:

Structural Modifications

-

Furan Substitutions: Replacing the acetylphenyl group with halogens or methyl groups alters bioavailability and target affinity .

-

Thioxo Group: Critical for hydrogen bonding with enzymatic active sites, as seen in COX-II inhibition .

Pharmacological Activities

Anti-Inflammatory Effects

The compound demonstrates COX-II inhibitory activity comparable to Celecoxib (IC₅₀ = 8.88 μM vs. 49 μM for Celecoxib) . Molecular docking studies reveal:

-

Hydrogen bonds with His75 (3.16 Å), Ser339 (2.02 Å), and Arg499 (2.69 Å) in COX-II .

-

A docking score of -16.40 kcal/mol, indicating strong binding .

Table 2: Comparative COX-II Inhibition

| Compound | IC₅₀ (μM) | Docking Score (kcal/mol) |

|---|---|---|

| 5-((5-(4-Acetylphenyl)... | 8.88 | -16.40 |

| Celecoxib | 49.00 | -15.90 |

Mechanisms of Action

Enzyme Inhibition

-

ADAMTS-5 (Aggrecanase-2): Inhibits aggrecan degradation (IC₅₀ = 1.1 μM), offering potential in osteoarthritis .

-

Selectivity: >40-fold preference over ADAMTS-4, minimizing off-target effects .

Transcriptional Modulation

Therapeutic Applications and Future Directions

Drug Development Prospects

-

Dual COX-II/5-LOX Inhibition: Compound THZ2 analogs show 63% edema inhibition, outperforming diclofenac (52%) .

-

Cartilage Protection: ADAMTS-5 inhibition could mitigate cartilage degradation in osteoporosis .

Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume